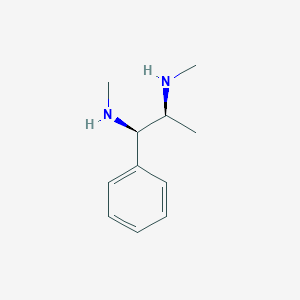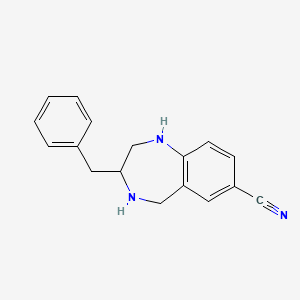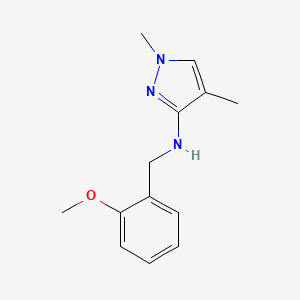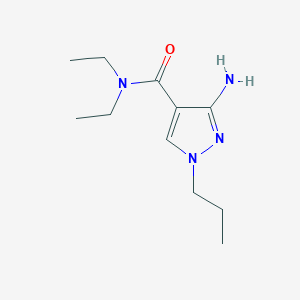
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-alpha-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . This method ensures high yields and the preservation of the chiral centers.
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The process may involve the use of Grignard reagents and subsequent reduction steps to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal hydrides such as sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine oxidase inhibitor, which makes it effective in the treatment of certain neurological disorders. The compound’s stereochemistry is crucial for its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-(-)-Ephedrine
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
What sets (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(1R,2S)-1-N,2-N-dimethyl-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12-2)11(13-3)10-7-5-4-6-8-10/h4-9,11-13H,1-3H3/t9-,11-/m0/s1 |
Clave InChI |
WLFWGHGVSWNVJT-ONGXEEELSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)NC)NC |
SMILES canónico |
CC(C(C1=CC=CC=C1)NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)

![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)





